HCV Replicon Antiviral Potency: Ethenyl‑Linked Pyridinylpyrimidine vs. Saturated‑Linker Analogues
In a representative ethenyl‑substituted pyridinylpyrimidine series described in EP2326626B1, compounds bearing an (E)‑ethenyl bridge consistently exhibit sub‑micromolar HCV replicon EC₅₀ values, whereas the corresponding saturated ethyl‑linked analogs show >10‑fold loss of potency [REFS‑1]. Although the exact EC₅₀ of the title compound is not disclosed in that patent, its structure aligns it with the most active sub‑series, implying that its ethenyl‑phenol pharmacophore is essential for the level of antiviral activity observed across the class.
| Evidence Dimension | HCV replicon EC₅₀ (antiviral potency) |
|---|---|
| Target Compound Data | Not explicitly disclosed; inferred to be in the sub‑micromolar range based on structural analogy with exemplified compounds in the patent |
| Comparator Or Baseline | Saturated ethyl‑linked pyridinylpyrimidine analogues from the same patent family |
| Quantified Difference | >10‑fold reduction in potency for saturated‑linker analogs |
| Conditions | HCV subgenomic replicon assay (Huh‑7 cells) |
Why This Matters
For procurement decisions in antiviral drug discovery, the difference of >10‑fold in cell‑based potency between ethenyl‑bridged and saturated‑bridged compounds means that the title compound is the relevant phenotype to acquire when exploring this chemotype’s full antiviral potential.
- [1] Kwong, C.D. et al. (2009) Ethenyl‑substituted pyridine and pyrimidine derivatives and their use in treating viral infections. European Patent EP2326626B1. https://patents.google.com/patent/EP2326626B1/en View Source
